Fluvastatin methyl ester

Description

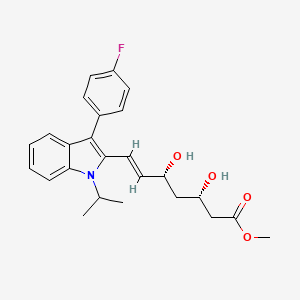

Structure

3D Structure

Properties

IUPAC Name |

methyl (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCZYIUKFAQNLG-DSJWGCTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201111963 | |

| Record name | rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-53-0 | |

| Record name | rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93957-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Fluvastatin Methyl Ester

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthetic pathways leading to fluvastatin methyl ester, a key intermediate in the production of the cholesterol-lowering drug, Fluvastatin. This document delves into the core chemical principles, offering not just procedural steps but also the rationale behind the methodologies, ensuring a deep and applicable understanding of the synthesis.

Introduction: The Significance of Fluvastatin

Fluvastatin was the first entirely synthetic HMG-CoA reductase inhibitor, or "statin," introduced to the market.[1] Unlike its predecessors, which were derived from fungal metabolites, fluvastatin's synthetic origin allows for greater structural modification and optimization.[2][3] It is widely prescribed for the treatment of hypercholesterolemia, effectively reducing levels of total and low-density lipoprotein (LDL) cholesterol.[1][3] The synthesis of its methyl ester is a critical step that dictates the purity, yield, and stereochemical outcome of the final active pharmaceutical ingredient.

Core Synthetic Strategies: A Convergent Approach

The industrial synthesis of fluvastatin and its esters typically employs a convergent strategy. This involves the separate synthesis of two key fragments: the indole core and the chiral side-chain, which are then coupled. This approach is generally preferred over a linear synthesis as it allows for greater efficiency and easier purification of intermediates.[4]

A prevalent and well-documented route to this compound involves the stereoselective reduction of a keto-ester intermediate. This key transformation establishes the desired syn-1,3-diol stereochemistry in the side chain, which is crucial for the drug's biological activity.

Key Synthetic Pathway: Stereoselective Reduction

A widely adopted method for synthesizing this compound involves the reduction of (E)-7-[3-(4-fluorophenyl)-l-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester.[5][6] This process is designed to selectively produce the syn-diol isomer.

Experimental Protocol: Stereoselective Ketone Reduction

Objective: To stereoselectively reduce the C-5 ketone of the heptenoic acid methyl ester intermediate to a hydroxyl group, yielding this compound.

Starting Material: (E)-7-[3-(4-fluorophenyl)-l-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester.

Reagents and Solvents:

-

Methoxy diethylborane (Et₂BOMe)

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

n-Hexane

Procedure:

-

Chelation: Under a nitrogen atmosphere, dissolve the starting keto-ester in anhydrous ethanol.

-

Add methoxy diethylborane (Et₂BOMe) to the solution. The borane reagent acts as a chelating agent, coordinating with the hydroxyl and keto groups of the substrate. This chelation creates a rigid six-membered ring intermediate, which sterically directs the subsequent reduction.

-

Reduction: Cool the reaction mixture and slowly add a solution of sodium borohydride (NaBH₄). The hydride attacks the ketone from the less hindered face of the chelated intermediate, resulting in the preferential formation of the syn-diol.

-

Work-up and Extraction: Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC).[5][7] Once complete, extract the mixture with ethyl acetate and brine. Separate the organic layer.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then concentrate it under vacuum.

-

Crystallization: Crystallize the crude product from n-hexane to yield pure this compound.[5][7]

Rationale for Reagent Selection:

-

Methoxy diethylborane (Et₂BOMe): This reagent is crucial for achieving high diastereoselectivity. It forms a stable chelate with the β-hydroxy ketone, which locks the conformation of the molecule and directs the hydride attack.

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent, suitable for reducing ketones in the presence of esters.

Quantitative Data Summary

| Parameter | Value/Condition | Source |

| Overall Yield | ~90% | [5] |

| syn/anti Ratio | 98:2 | [5] |

| Reaction Time | ~5 hours | [5] |

Workflow Visualization

Caption: Workflow for the stereoselective reduction of the keto-ester intermediate.

Alternative Synthetic Approaches

While the stereoselective reduction is a common method, other strategies have been developed for the synthesis of fluvastatin and its intermediates. These often focus on different ways to construct the core indole structure or to introduce the side chain.

One notable alternative involves a Heck reaction . This palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon bond between the indole core and the side chain.[8] Another approach utilizes a Wittig-type reaction to form the double bond in the heptenoic acid side chain.[9]

From Methyl Ester to Fluvastatin Sodium

The final step in the synthesis of the active pharmaceutical ingredient is the saponification of the methyl ester to the corresponding sodium salt.

Experimental Protocol: Saponification

Objective: To hydrolyze the methyl ester of fluvastatin to the sodium salt of fluvastatin.

Reagents and Solvents:

-

This compound

-

Ethanol

-

1 N Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Water

Procedure:

-

Hydrolysis: Add a 1 N aqueous solution of sodium hydroxide. Stir the mixture and monitor the reaction by HPLC.[5][7]

-

Solvent Removal: Once the reaction is complete, remove the solvent under vacuum.

-

Purification: Dissolve the resulting solid in water and wash with diethyl ether to remove any unreacted ester or organic impurities.

-

Isolation: Lyophilize the aqueous phase to obtain the final Fluvastatin sodium salt.[5]

Chemical Transformation Diagram

Caption: Saponification of this compound to fluvastatin sodium.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that hinges on the principles of stereoselective synthesis. The use of chelation-controlled reduction is a testament to the sophisticated strategies employed in modern pharmaceutical manufacturing to ensure the production of single-isomer drugs. Ongoing research in this area continues to explore more efficient and environmentally friendly catalytic methods, including the use of solid catalysts for esterification and other key transformations.[10] These advancements aim to reduce costs, minimize waste, and improve the overall sustainability of the manufacturing process.

References

- 1. Fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. A review of current clinical findings with fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Process For The Preparation Of Fluvastatin And Its Intermediates [quickcompany.in]

- 5. WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin - Google Patents [patents.google.com]

- 6. EP1634870A1 - Process and intermediates for the selective synthesis of Fluvastatin - Google Patents [patents.google.com]

- 7. EP1799642A1 - Process and intermediates for the selective synthesis of fluvastatin - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. CN1740155A - Process and intermediates for the selective synthesis of fluvastatin and use thereof - Google Patents [patents.google.com]

- 10. A highly active and robust solid catalyst provides high yields of esters by continuous flow | RIKEN [riken.jp]

Physicochemical properties of Fluvastatin methyl ester

An In-Depth Technical Guide to the Physicochemical Properties of Fluvastatin Methyl Ester

Abstract

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, serves as a cornerstone in the management of hypercholesterolemia.[1] Its methyl ester derivative is a key intermediate in synthetic routes and a potential pro-drug candidate, making a thorough understanding of its physicochemical properties essential for researchers, process chemists, and formulation scientists.[2] This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, presenting both established data and detailed, field-proven experimental protocols for their determination. The methodologies are described with an emphasis on the underlying scientific principles, ensuring a self-validating approach to data generation critical for drug development and regulatory compliance.

Introduction: The Significance of this compound

This compound (C₂₅H₂₈FNO₄) is the methylated form of Fluvastatin, a competitive inhibitor of HMG-CoA reductase.[1] While the parent drug is a racemate of the (3R,5S) and (3S,5R) enantiomers, the methyl ester's properties are paramount for controlling purity, stability, and reaction kinetics during synthesis.[1] Furthermore, esterification of the carboxylic acid can significantly alter properties like lipophilicity and membrane permeability, which are critical determinants of a molecule's pharmacokinetic profile. Understanding these properties is not merely an academic exercise; it is a fundamental requirement for process optimization, formulation development, and ensuring the quality and stability of the final active pharmaceutical ingredient (API).

This document serves as a practical guide for the scientific professional, moving beyond a simple recitation of data to explain the causality behind the experimental design for characterizing this important molecule.

Core Physicochemical Properties: A Data-Driven Overview

A summary of the key physicochemical properties of this compound is presented below. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides a useful starting point but requires empirical verification.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₂₅H₂₈FNO₄ | N/A | [3] |

| Molecular Weight | 425.49 g/mol | Calculated | [3][4] |

| CAS Number | 93957-53-0 (racemate/unspecified) | N/A | [2][5][6] |

| 786710-21-2 ((3R,5S,E)-isomer) | N/A | [7] | |

| Appearance | Pale Yellow Solid | Experimental | [2][8] |

| Melting Point | 125-127 °C | Experimental | [2] |

| Boiling Point | 627.5 ± 55.0 °C | Predicted | [2] |

| Density | 1.18 ± 0.1 g/cm³ | Predicted | [2] |

| pKa | 13.54 ± 0.20 (most basic) | Predicted | [2] |

| Solubility | Slightly soluble in Chloroform and heated Methanol | Experimental | [2][8] |

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, standards-compliant methodologies for the empirical determination of this compound's key properties.

Workflow for Comprehensive Physicochemical Profiling

The logical flow of characterization ensures that data from one experiment informs the next, creating an efficient and scientifically sound workflow.

Caption: Workflow for physicochemical characterization.

Melting Point Determination (Adapted from OECD Guideline 102)

The melting point is a fundamental indicator of purity. For crystalline solids, a sharp melting range suggests high purity, while a broad range can indicate impurities or the presence of multiple polymorphic forms.[9][10]

Principle: This protocol utilizes the capillary method, where a small, packed sample is heated at a controlled rate in a calibrated apparatus until the phase transition from solid to liquid is visually observed.

Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove residual solvents. Gently pulverize the solid into a fine powder using an agate mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the block rapidly to determine an approximate melting temperature. This prevents unnecessary time spent on the precise determination.

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary tube.

-

Controlled Heating: Begin heating at a rate of 1-2 °C per minute. A slow heating rate is essential for accurately observing the onset and completion of melting.

-

Observation & Reporting: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). Report the result as a melting range. For this compound, this is expected to be in the 125-127 °C range.[2]

Causality Insight: The choice of a slow heating rate near the melting point minimizes thermal lag between the sample and the thermometer, ensuring the recorded temperature accurately reflects the sample's temperature.

Aqueous Solubility Determination (Adapted from OECD Guideline 105)

Aqueous solubility is a critical parameter that directly influences dissolution rate and bioavailability. Given the lipophilic nature of statins and their esters, low aqueous solubility is anticipated.[11][12] The shake-flask method is the gold standard for this determination.[13]

Principle: An excess amount of the solid is equilibrated with a specified aqueous medium at a constant temperature. The concentration of the dissolved substance in a filtered aliquot of the supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Caption: Decision tree for selecting a solubility method.

Methodology:

-

Medium Preparation: Prepare buffered aqueous solutions at relevant pH values (e.g., pH 2.0, 4.5, and 7.4) to simulate physiological conditions and assess the impact of potential ionization.

-

Equilibration: Add an excess amount of this compound solid to flasks containing the prepared buffers. The excess solid ensures that saturation is achieved.

-

Incubation: Seal the flasks and agitate them in a thermostatically controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours). A preliminary time-course experiment should be run to confirm that equilibrium is reached.

-

Phase Separation: Allow the flasks to stand undisturbed at the same temperature to let undissolved solids settle.

-

Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles. The first few drops should be discarded to prevent bias from filter adsorption.

-

Quantification: Quantify the concentration of this compound in the filtrate using a validated, stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of the analyte in the same medium must be used.

-

Reporting: Report the solubility in mg/mL or µg/mL for each pH and temperature condition.

Causality Insight: Using buffered media is essential because the solubility of ionizable compounds can be highly pH-dependent. Filtration is a critical step; failure to remove microscopic particles will lead to a significant overestimation of the true thermodynamic solubility.

Lipophilicity Determination: LogD (Shake-Flask Method)

Lipophilicity, expressed as the octanol-water distribution coefficient (LogD at a specific pH), is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14] For ionizable molecules, LogD is more physiologically relevant than LogP.

Principle: The compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution. After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient. The "shake-flask" method is the benchmark technique.[15][16][17]

Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol (reagent grade) and the desired aqueous buffer (e.g., pH 7.4 phosphate buffer) for 24 hours to ensure mutual saturation. Separate the phases and allow them to clear. This step is critical to prevent volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: In a screw-cap vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.

-

Equilibration: Gently agitate the vial on a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). Avoid vigorous shaking that can cause emulsification.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from the n-octanol phase and another from the aqueous phase.

-

Quantification: Determine the concentration of this compound in each aliquot using a validated HPLC-UV method.

-

Calculation: Calculate LogD using the formula: LogD_pH = log₁₀ ([Concentration]_octanol / [Concentration]_aqueous)

-

Reporting: Report the LogD value along with the specific pH of the buffer used.

Causality Insight: Pre-saturation of the solvents is non-negotiable. It ensures that the volumes of the organic and aqueous phases do not change during the partitioning experiment, which would invalidate the concentration measurements and the final LogD calculation. Centrifugation provides a sharp, clean interface, which is superior to simple gravitational settling and minimizes cross-contamination during sampling.

Caption: Experimental workflow for Shake-Flask LogD determination.

Stability Assessment (Adapted from ICH Q1A Guidelines)

Evaluating the intrinsic stability of a drug intermediate is crucial for defining storage conditions, re-test periods, and identifying potential degradation products that could compromise the final API.

Principle: The this compound is subjected to accelerated stress conditions (acid, base, oxidation, heat, and light). The degradation is monitored over time using a validated stability-indicating HPLC method, which can separate the intact compound from all potential degradation products.[18][19]

Methodology:

-

Method Development: Develop and validate an HPLC method capable of resolving this compound from its known impurities and potential degradants (e.g., the parent carboxylic acid from hydrolysis, and oxidation products). A C18 column with a gradient elution of acetonitrile and a phosphate buffer is often a good starting point.[5][20]

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., 60°C). Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve in 0.1 M NaOH at room temperature. The ester linkage is highly susceptible to base hydrolysis, so degradation may be rapid. Sample at shorter intervals.

-

Oxidation: Dissolve in a solution of 3% H₂O₂ at room temperature. The indole ring system is a potential site for oxidation.

-

Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the samples from each stress condition using the stability-indicating HPLC method.

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity for the parent compound peak at each time point to ensure no degradants are co-eluting.

-

Reporting: Report the percentage of degradation under each condition. Identify major degradants if possible using techniques like LC-MS.

Causality Insight: The goal of forced degradation is not to completely destroy the molecule but to achieve 5-20% degradation. This level of degradation is sufficient to demonstrate the separation capability of the analytical method and to generate enough of the degradants for potential identification without the reaction becoming overly complex.

Conclusion

The physicochemical properties of this compound are foundational to its successful use in pharmaceutical development. The data and protocols presented in this guide provide a robust framework for its characterization. By employing these validated methodologies and understanding the scientific rationale behind each step, researchers and drug development professionals can generate high-quality, reliable data. This ensures not only a comprehensive understanding of the molecule's behavior but also provides the trustworthy foundation required for process scale-up, formulation design, and regulatory submission.

References

- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. This compound | MM0676.09-0025 | CAS 93957-53-0 | LGC Standards [lgcstandards.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound CAS#: 93957-53-0 [chemicalbook.com]

- 9. laboratuar.com [laboratuar.com]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 13. Water Solubility | Scymaris [scymaris.com]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form | Semantic Scholar [semanticscholar.org]

- 20. oarjpublication.com [oarjpublication.com]

Introduction: Fluvastatin and the Role of its Methyl Ester Derivative

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Fluvastatin Methyl Ester

Fluvastatin is a fully synthetic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, belonging to the statin class of drugs.[1] It is widely utilized in clinical settings to manage hypercholesterolemia by lowering cholesterol levels.[2] The topic of this guide is this compound. In drug development, ester derivatives of carboxylic acid-containing drugs are commonly synthesized to function as prodrugs.[3][4] These prodrugs are often more lipophilic than the parent acid, enhancing their absorption and cellular permeability. Once inside the body or cell, endogenous esterases hydrolyze the ester bond, releasing the active carboxylic acid form of the drug.[3] While direct in vitro mechanistic studies on this compound are not extensively reported in the literature, it is scientifically established that it functions as a precursor to fluvastatin.[5] Therefore, this guide will focus on the in vitro mechanism of action of fluvastatin, the active moiety responsible for the therapeutic effects. We will delve into its primary enzymatic inhibition, the downstream consequences on isoprenoid biosynthesis, and its pleiotropic effects on various cellular signaling pathways. The experimental protocols provided are foundational for researchers investigating the in vitro activities of statins.

Part 1: The Primary Target - Competitive Inhibition of HMG-CoA Reductase

The principal mechanism of action of fluvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[1] By binding to the active site of HMG-CoA reductase, fluvastatin prevents the substrate from binding, thereby halting the downstream production of cholesterol.[7]

Experimental Protocol: In Vitro HMG-CoA Reductase Activity Assay

This protocol describes a spectrophotometric assay to measure HMG-CoA reductase activity in cell lysates by monitoring the oxidation of its co-enzyme, NADPH.[8][9]

1. Preparation of Cell Lysates:

-

Culture cells of interest (e.g., human hepatoma cells like HepG2) to 80-90% confluency.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the cellular proteins.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. HMG-CoA Reductase Activity Assay:

-

Prepare a reaction mixture in a 96-well plate. Each well should contain:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of 0.8 mM HMG-CoA to each well.[8]

-

Immediately measure the absorbance at 340 nm using a microplate reader.

-

Continue to monitor the decrease in absorbance at 340 nm every minute for 15-30 minutes.[8]

3. Data Analysis:

-

Calculate the rate of NADPH oxidation by determining the slope of the linear portion of the absorbance vs. time curve.

-

Compare the rates of reaction in the presence of different concentrations of fluvastatin to the vehicle control to determine the inhibitory activity.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Part 2: Downstream Consequences - Halting the Isoprenoid Biosynthesis Pathway

The inhibition of HMG-CoA reductase has profound effects that extend beyond cholesterol depletion. The mevalonate pathway is also responsible for the synthesis of various non-sterol isoprenoids, which are vital for numerous cellular functions.[10] Key isoprenoid intermediates that are depleted by fluvastatin treatment include farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[10] These molecules serve as lipid attachments for the post-translational modification of small GTP-binding proteins, such as those in the Ras and Rho families.[10] This process, known as prenylation, is essential for the proper membrane localization and function of these signaling proteins.

Caption: The Cholesterol Biosynthesis Pathway and the inhibitory action of Fluvastatin.

Experimental Approach: Assessing Isoprenoid Synthesis

Quantifying the levels of isoprenoid precursors can be achieved through advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[11]

Conceptual Workflow:

-

Treat cells with fluvastatin or vehicle control for a specified duration.

-

Quench metabolic activity and extract intracellular metabolites.[12]

-

Analyze the cell extracts using LC-MS to separate and quantify the levels of FPP and GGPP.[11]

-

Compare the levels of these isoprenoids in fluvastatin-treated cells to control cells to determine the extent of inhibition of their synthesis.

Part 3: Pleiotropic Effects - Beyond Cholesterol Lowering

The inhibition of isoprenoid synthesis is the underlying mechanism for many of the so-called "pleiotropic" effects of statins, which are independent of their cholesterol-lowering properties.

Modulation of the Rho/Rho Kinase (ROCK) Signaling Pathway

The Rho family of small GTPases, particularly RhoA, plays a critical role in regulating the actin cytoskeleton, cell adhesion, and migration. The function of RhoA is dependent on its geranylgeranylation for membrane localization and activation. By depleting the cellular pool of GGPP, fluvastatin prevents the prenylation of RhoA, leading to its inactivation.[13]

This protocol details the steps to assess the levels of total and active (membrane-bound) RhoA in cells treated with fluvastatin.[14][15][16]

1. Cell Treatment and Lysate Preparation:

-

Treat cultured cells (e.g., vascular smooth muscle cells) with fluvastatin or vehicle control.

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells and separate the cytosolic and membrane fractions using a cellular fractionation kit according to the manufacturer's protocol.

-

Determine the protein concentration of both fractions.

2. SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Load equal amounts of protein from the cytosolic and membrane fractions onto a polyacrylamide gel.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

3. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for RhoA overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection and Analysis:

-

Apply a chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the relative amounts of RhoA in the cytosolic and membrane fractions. A decrease in membrane-associated RhoA in fluvastatin-treated cells indicates reduced activation.

Caption: Fluvastatin-mediated inhibition of the RhoA/ROCK signaling pathway.

Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Function

Fluvastatin has been shown to improve endothelial function by increasing the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator nitric oxide (NO).[17] This effect is partly mediated by the inhibition of the Rho/ROCK pathway, as active RhoA can destabilize eNOS mRNA.

This protocol outlines the steps to measure the relative mRNA expression of the eNOS gene (NOS3) in endothelial cells.[18][19][20]

1. Cell Culture and RNA Extraction:

-

Culture human umbilical vein endothelial cells (HUVECs) and treat them with fluvastatin or vehicle control for a specified time (e.g., 24 hours).[18]

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry.

2. cDNA Synthesis:

-

Reverse transcribe a standardized amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with random primers.[18]

3. qPCR Reaction:

-

Prepare the qPCR reaction mixture containing:

- cDNA template

- Forward and reverse primers for the NOS3 gene

- Forward and reverse primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization

- A suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[18]

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for both the NOS3 gene and the housekeeping gene in all samples.

-

Calculate the relative expression of the NOS3 gene using the ΔΔCt method.[20] An increase in the relative expression in fluvastatin-treated cells compared to the control indicates upregulation of the gene.

Impact on Cell Viability and Proliferation

By interfering with fundamental cellular processes, fluvastatin can affect cell viability and proliferation, often in a cell-type-dependent manner. In some cancer cell lines, for instance, fluvastatin has been shown to inhibit growth and induce apoptosis.[7]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[21][22][23]

1. Cell Seeding and Treatment:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control in triplicate.[21]

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

2. MTT Assay Procedure:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

-

Gently shake the plate to ensure complete solubilization.

3. Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value.

Part 4: Data Presentation and Interpretation

The quantitative data generated from the described in vitro assays should be presented clearly and concisely to facilitate interpretation.

Table 1: HMG-CoA Reductase Inhibition by Fluvastatin

| Fluvastatin Conc. (µM) | Rate of NADPH Oxidation (mOD/min) | % Inhibition |

| 0 (Vehicle) | 10.5 ± 0.8 | 0 |

| 0.1 | 8.2 ± 0.6 | 21.9 |

| 1 | 5.1 ± 0.4 | 51.4 |

| 10 | 1.9 ± 0.2 | 81.9 |

| 100 | 0.5 ± 0.1 | 95.2 |

| Data are presented as mean ± standard deviation. |

Table 2: Effect of Fluvastatin on Cell Viability (MTT Assay)

| Cell Line | Fluvastatin Conc. (µM) | % Viability (48h) |

| HepG2 | 0 (Vehicle) | 100 ± 5.2 |

| 1 | 95.3 ± 4.8 | |

| 10 | 78.1 ± 6.1 | |

| 50 | 45.6 ± 3.9 | |

| HUVEC | 0 (Vehicle) | 100 ± 6.5 |

| 1 | 98.2 ± 5.9 | |

| 10 | 92.4 ± 7.3 | |

| 50 | 85.7 ± 8.1 | |

| Data are presented as mean ± standard deviation. |

Conclusion

The in vitro mechanism of action of fluvastatin, the active form of this compound, is multifaceted. Its primary action is the potent and competitive inhibition of HMG-CoA reductase, which directly curtails the cholesterol biosynthesis pathway. This enzymatic blockade leads to a reduction in essential isoprenoid intermediates, which in turn mediates the pleiotropic effects of the drug. These include the modulation of key signaling pathways like the Rho/ROCK cascade and the enhancement of eNOS function. Furthermore, these molecular events can translate into significant effects on cellular processes such as proliferation and viability. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate these mechanisms in a laboratory setting.

References

- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non-Small Cell Lung Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Two-step pathway for isoprenoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling | Publicación [silice.csic.es]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. origene.com [origene.com]

- 15. bio-rad.com [bio-rad.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Regulation of endothelial nitric oxide synthase and endothelin-1 expression by fluvastatin in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of Suitable Reference Genes for Real-Time PCR Analysis of Statin-Treated Human Umbilical Vein Endothelial Cells | PLOS One [journals.plos.org]

- 19. Gene Expression Analysis of Endothelial Cells Exposed to Shear Stress Using Multiple Parallel-plate Flow Chambers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Differentially Expressed Genes in Endothelial Cells Following Tumor Cell Adhesion, and the Role of PRKAA2 and miR-124-3p - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Evidence of Statins’ Protective Role against COVID-19 Hallmarks | MDPI [mdpi.com]

- 22. Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of Fluvastatin Methyl Ester

Introduction

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1] Its methyl ester derivative, while not a commercial drug product, serves as a crucial intermediate in synthesis and a reference compound in metabolic and impurity profiling studies.[2] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm identity, and elucidate its structure. This guide provides a comprehensive exploration of the multi-faceted spectral analysis of Fluvastatin methyl ester, grounded in established analytical principles and field-proven insights. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering not just data, but the causal reasoning behind the analytical choices.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecular structure of this compound is essential for interpreting its spectral data. The molecule is characterized by a fluorophenyl-substituted indole core linked to a (3R,5S,E)-7-hydroxy-6-enoate methyl ester side chain.

-

Fluorophenyl group: This aromatic ring will produce characteristic signals in NMR and IR spectroscopy.

-

Indole ring system: A bicyclic aromatic amine, contributing to the UV chromophore and exhibiting unique NMR and IR signals.

-

Isopropyl group: Attached to the indole nitrogen, this will show a distinct doublet and septet in ¹H NMR.

-

Heptenoate methyl ester chain: This chiral side chain contains two secondary hydroxyl groups, a carbon-carbon double bond in the E-configuration, and a methyl ester terminus. Each of these features will provide a unique spectral signature.

Caption: Key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex, with distinct regions corresponding to the aromatic, olefinic, aliphatic, and methyl protons. The spectrum of the parent drug, Fluvastatin, provides a strong basis for these assignments.[3]

Expected Chemical Shifts (δ) in CDCl₃:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Key Insights |

| Aromatic protons (Fluorophenyl & Indole) | 6.8 - 7.5 | Multiplets | The fluorine atom will cause splitting of the adjacent protons on the fluorophenyl ring. |

| Olefinic protons (-CH=CH-) | 5.5 - 6.7 | Doublet of doublets | The large coupling constant (J ≈ 16 Hz) will confirm the E-configuration of the double bond. |

| Carbinol protons (-CH-OH) | 3.8 - 4.5 | Multiplets | These protons are diastereotopic and will show complex splitting patterns. |

| Methoxy protons (-OCH₃) | ~3.7 | Singlet | A sharp singlet integrating to three protons is a definitive marker for the methyl ester. |

| Isopropyl methine proton (-CH(CH₃)₂) | 4.8 - 5.2 | Septet | The splitting pattern arises from coupling to the six equivalent methyl protons. |

| Aliphatic chain protons (-CH₂-) | 1.4 - 2.5 | Multiplets | These protons will exhibit complex splitting due to the adjacent chiral centers. |

| Isopropyl methyl protons (-CH(CH₃)₂) | ~1.6 | Doublet | A characteristic doublet integrating to six protons. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (signal-to-noise dependent)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate all signals and reference the spectrum to the TMS peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon Assignment | Expected Chemical Shift (ppm) | Key Insights |

| Ester Carbonyl (-COO-) | ~172 | The presence of this downfield signal is indicative of the ester functional group. |

| Aromatic/Olefinic Carbons | 110 - 165 | The carbon attached to fluorine will show a large one-bond C-F coupling constant. |

| Carbinol Carbons (-CH-OH) | 65 - 75 | These signals confirm the presence and environment of the hydroxyl-bearing carbons. |

| Methoxy Carbon (-OCH₃) | ~51 | A characteristic signal for the methyl ester carbon. |

| Aliphatic Carbons | 20 - 50 | Includes the isopropyl and heptenoate chain carbons. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrumentation: Utilize a 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. The molecular weight of this compound is 425.5 g/mol .[4]

Expected Fragmentation Pattern (Electron Ionization - EI):

A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. For this compound, key expected fragments include:

-

[M]+•: The molecular ion at m/z 425.

-

[M - OCH₃]+: Loss of the methoxy group, resulting in a fragment at m/z 394.

-

[M - COOCH₃]+: Loss of the entire methyl ester group, leading to a fragment at m/z 366.

-

Cleavage of the heptenoate chain: Fragmentation at various points along the aliphatic chain will yield a series of smaller ions.

-

Fragments corresponding to the stable indole-fluorophenyl core: These will be prominent peaks in the spectrum.

Experimental Protocol: GC-MS

For volatile derivatives like methyl esters, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 280 °C.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Caption: A typical workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl groups |

| 3100-3000 | C-H stretch | Aromatic and olefinic C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H |

| ~1735 | C=O stretch | Ester carbonyl |

| ~1600, ~1500 | C=C stretch | Aromatic rings |

| ~1250, ~1100 | C-O stretch | Ester and hydroxyl C-O |

| ~840 | C-H out-of-plane bend | para-disubstituted benzene |

The key difference from the IR spectrum of Fluvastatin is the absence of the broad carboxylic acid O-H stretch and the presence of a sharp, strong ester C=O stretch around 1735 cm⁻¹.[5]

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The indole and fluorophenyl rings of this compound constitute a significant chromophore.

Expected Absorption Maxima (λmax):

The UV spectrum of Fluvastatin in methanol shows a λmax at approximately 305 nm.[6] The methyl ester is expected to have a very similar λmax, as the esterification of the carboxylic acid has a minimal effect on the main chromophore.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or ethanol.

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) in the chosen solvent.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and another with the sample solution.

-

Scan the sample from 200 to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

The spectral analysis of this compound is a multi-technique endeavor that provides a complete picture of its molecular structure and purity. ¹H and ¹³C NMR define the carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and provides fragmentation data for structural confirmation, FT-IR identifies the key functional groups, and UV-Vis spectroscopy characterizes the chromophore. By employing the protocols and interpreting the data as outlined in this guide, researchers and drug development professionals can confidently characterize this important Fluvastatin derivative, ensuring the integrity and quality of their work.

References

An In-depth Technical Guide to the Stereochemistry of Fluvastatin Methyl Ester

Preamble: The Imperative of Chirality in Statin Therapy

In the landscape of pharmaceutical sciences, stereochemistry is not a mere academic curiosity; it is a fundamental determinant of a drug's efficacy, safety, and metabolic fate. This principle is profoundly evident in the statin class of HMG-CoA reductase inhibitors. Fluvastatin, the first entirely synthetic statin, serves as a compelling case study.[1] It is commercially produced as a racemic mixture of two enantiomers, yet its therapeutic action is almost exclusively derived from one.[1][2] This guide provides a detailed exploration of the stereochemical intricacies of Fluvastatin and its key synthetic precursor, Fluvastatin methyl ester. We will dissect its molecular architecture, delineate the stereoselective synthesis pathways, and present robust analytical methodologies for the critical task of chiral separation and characterization. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of this widely prescribed therapeutic agent.

Molecular Architecture: Identifying the Chiral Loci

Fluvastatin's structure contains two stereogenic centers, or chiral carbons, within its heptenoic acid side chain, specifically at the C3 and C5 positions.[3] This gives rise to four possible stereoisomers (2n, where n=2), existing as two pairs of enantiomers.[3][4] The commercially available drug is a racemic mixture of the (+)-3R,5S and (-)-3S,5R enantiomers.[1][3] These are known as the erythro or syn diastereomers, referring to the relative configuration of the two hydroxyl groups. The other two possible stereoisomers, (3R,5R) and (3S,5S), are the threo or anti diastereomers and are typically considered impurities in the synthetic process.[5]

The pharmacological activity of Fluvastatin is highly enantiospecific. The inhibitory effect on HMG-CoA reductase resides almost entirely in the (3R,5S)-enantiomer.[1][2] In vitro assays have shown this enantiomer to be at least 30-fold more potent than its (3S,5R) counterpart.[6] This stark difference in activity underscores the critical importance of stereocontrol during synthesis and the necessity for precise analytical methods to quantify the enantiomeric composition of the final drug substance.

Caption: Molecular structure of Fluvastatin with chiral centers at C3 and C5 highlighted.

The Four Faces of Fluvastatin: Stereoisomer Relationships

Understanding the relationship between the four stereoisomers is fundamental. The (3R,5S) and (3S,5R) isomers are non-superimposable mirror images of each other, defining them as an enantiomeric pair. Likewise, the (3R,5R) and (3S,5S) isomers form a second enantiomeric pair. Any isomer from the first pair is a diastereomer of any isomer from the second pair (e.g., (3R,5S) and (3R,5R) are diastereomers), meaning they are stereoisomers that are not mirror images.

References

- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluvastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of Fluvastatin Methyl Ester

For professionals in research, drug discovery, and development, understanding the nuanced activity of pharmaceutical compounds is paramount. This guide provides a deep dive into the biological activities of Fluvastatin methyl ester, a derivative of the synthetic statin, Fluvastatin. We will move beyond simple descriptions to explore the mechanistic underpinnings of its action, the rationale behind experimental design, and detailed protocols for its characterization.

Introduction: Fluvastatin and the Significance of its Methyl Ester Derivative

Fluvastatin is a well-established member of the statin class of drugs, which are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the rate-limiting step in the mevalonate pathway, the metabolic route for cholesterol biosynthesis.[1] As the first entirely synthetic HMG-CoA reductase inhibitor, its unique indole-based structure confers distinct pharmacological properties.[1][3]

The subject of this guide, this compound, is a chemical derivative of the active Fluvastatin acid. In many contexts, particularly in chemical synthesis and laboratory research, it serves as an intermediate or precursor to the active pharmaceutical ingredient.[4] A central hypothesis governing its biological activity is that it functions as a pro-drug : a biologically inactive compound that is metabolized in the body to produce a drug. This guide is structured around this premise, detailing the necessary activation step and the subsequent cascade of biological effects.

Section 1: The Pro-drug Hypothesis: Esterase-Mediated Activation

The fundamental difference between Fluvastatin and its methyl ester is the carboxylic acid moiety, which is esterified in the latter. For the compound to effectively bind to the active site of HMG-CoA reductase, this ester must be hydrolyzed to yield the free carboxylic acid. This conversion is typically accomplished by intracellular carboxylesterases, ubiquitous enzymes that cleave ester bonds.

The experimental validation of this hypothesis is a critical first step in characterizing the compound. It requires demonstrating that the biological effects of the methyl ester are diminished or absent in the presence of potent esterase inhibitors, and that its activity is comparable to the parent acid form over time as conversion occurs.

Caption: Pro-drug activation pathway of this compound.

Section 2: Primary Biological Activity: HMG-CoA Reductase Inhibition

The canonical mechanism of action for all statins is the inhibition of HMG-CoA reductase (HMGR).[5] By competitively binding to the enzyme's active site, Fluvastatin blocks the conversion of HMG-CoA to mevalonic acid, effectively depleting the downstream pool of isoprenoids and cholesterol.[1] This primary activity can be quantified by determining the half-maximal inhibitory concentration (IC50).

Comparative Inhibitory Potency of Statins

| Compound | IC50 (nM) for HMG-CoA Reductase |

| Rosuvastatin | 5.4[6] |

| Atorvastatin | 8.2[6] |

| Simvastatin | 11.2[6] |

| Fluvastatin | 28 [6] |

| Pravastatin | 44.1[6] |

| Lovastatin | 44.1[6] |

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is designed to be self-validating by including necessary controls to ensure the observed inhibition is specific and mechanistically sound.

Objective: To determine the IC50 of this compound against recombinant human HMG-CoA reductase.

Materials:

-

HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich or Creative BioMart)[7][8]

-

Recombinant human HMG-CoA reductase (catalytic domain)[8][9]

-

Substrates: HMG-CoA, NADPH[7]

-

Test Compounds: this compound, Fluvastatin sodium (positive control), Pravastatin (reference control)[10]

-

Rescue Agent: Mevalonic acid[11]

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[8]

-

96-well UV-transparent microplate

-

Spectrophotometric microplate reader

Methodology:

-

Compound Preparation: Prepare stock solutions of this compound, Fluvastatin sodium, and Pravastatin in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound to test a range of concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture containing assay buffer, HMG-CoA, and the test compound at its desired final concentration. Causality Note: The substrates are added in excess to ensure the enzyme's velocity is the limiting factor.

-

Enzyme Addition & Initiation: Initiate the reaction by adding a fixed amount of HMG-CoA reductase to each well. The reaction measures the rate of NADPH consumption, which is monitored by the decrease in absorbance at 340 nm.[7]

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every 20-30 seconds for 10-15 minutes.[8]

-

Control Wells (Self-Validation):

-

Negative Control: Reaction mixture with vehicle (DMSO) only. This establishes the baseline 100% enzyme activity.

-

Positive Control: Reaction with a known concentration of Fluvastatin sodium or Pravastatin. This validates that the assay system is responsive to inhibition.

-

Blank Control: Reaction mixture without the enzyme to control for non-enzymatic NADPH oxidation.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates to the negative control (as 100% activity).

-

Plot the percentage of inhibition versus the log of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.[10]

-

References

- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluvastatin (Lescol, Lescol XL): Statin Drug Side Effects, Dosage [medicinenet.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound CAS#: 93957-53-0 [chemicalbook.com]

- 5. Fluvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 8. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

Fluvastatin Methyl Ester: A Pivotal Precursor in the Synthesis of Fluvastatin Sodium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, plays a crucial role in managing hypercholesterolemia.[1][2] The efficiency, scalability, and purity of its manufacturing process are paramount. This technical guide provides an in-depth examination of the synthetic route to Fluvastatin that utilizes Fluvastatin Methyl Ester as a key intermediate. We will dissect the strategic rationale for employing a methyl ester precursor, detail the critical chemical transformations involved, present validated experimental protocols, and discuss the analytical methodologies required to ensure the synthesis of a high-purity active pharmaceutical ingredient (API). This document is intended for professionals in drug development and chemical research seeking a comprehensive understanding of this specific synthetic pathway.

The Strategic Role of Ester Precursors in Statin Synthesis

In multi-step organic synthesis, particularly for complex molecules like statins, the carboxylic acid moiety is often temporarily converted into an ester. This strategy, known as using a "protecting group," serves several critical functions: it enhances solubility in organic solvents, prevents unwanted side reactions of the acidic proton, and allows for easier purification of intermediates via techniques like chromatography or crystallization.

The choice of ester—commonly methyl, ethyl, or tert-butyl—is a critical decision dictated by the overall synthetic strategy. While tert-butyl esters are frequently used in fluvastatin synthesis to avoid a lactonization side-reaction, the methyl ester route presents a viable and established alternative.[3][4] The selection often involves a trade-off between the ease of introduction, stability throughout intermediate steps, and the conditions required for the final deprotection (hydrolysis) step.

Synthetic Pathway: From Keto Ester to Fluvastatin Diol Methyl Ester

The synthesis of the crucial diol functionality in the fluvastatin side chain is achieved through a diastereoselective reduction of a keto ester precursor. This step is fundamental to establishing the correct stereochemistry, which is essential for the drug's biological activity.

Workflow: Diastereoselective Reduction

Caption: Workflow for the stereoselective synthesis of Fluvastatin Diol Methyl Ester.

Mechanism and Rationale: Achieving the syn-Diol

The conversion of the β-hydroxy keto ester to the target syn-1,3-diol is a cornerstone of statin synthesis. A common and effective method is the Narasaka-Prasad reduction.[5] The process begins with the reaction of the keto ester with a chelating agent, such as diethylmethoxyborane (Et₂BOMe), which forms a six-membered cyclic boronate complex with the existing hydroxyl and keto groups.[6] This complex locks the conformation of the molecule, and the subsequent addition of a reducing agent, typically sodium borohydride (NaBH₄), delivers a hydride ion from the sterically less hindered face. This directed attack results in the formation of the desired syn-diol with high diastereoselectivity.

Experimental Protocol: Diastereoselective Reduction

This protocol is adapted from established methodologies for statin synthesis.[5][6]

-

Preparation: Under an inert argon atmosphere, dissolve the precursor, (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-3-hydroxy-5-oxo-6-heptenoic acid methyl ester (HI-Me), in a 4:1 mixture of anhydrous tetrahydrofuran (THF) and methanol.

-

Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. Add diethylmethoxyborane (1.2 equivalents) dropwise, ensuring the temperature remains constant. Stir for 30 minutes to allow for complete formation of the boronate complex.

-

Reduction: Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes. It is critical to maintain the temperature below -75 °C to maximize diastereoselectivity.

-

Quenching: After stirring for 3 hours at -78 °C, quench the reaction by the slow, dropwise addition of acetic acid, followed by a 30% aqueous solution of hydrogen peroxide (H₂O₂).

-

Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product into ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Fluvastatin Diol Methyl Ester. The product can be further purified by recrystallization from a suitable solvent like n-hexane to enhance purity.[6]

The Core Transformation: Saponification to Fluvastatin Sodium

The final step in the synthesis is the hydrolysis of the methyl ester to yield the sodium salt of the carboxylic acid. This is achieved through a base-catalyzed hydrolysis reaction, commonly known as saponification.

Mechanism of Base-Catalyzed Ester Hydrolysis

Saponification is a classic nucleophilic acyl substitution reaction. Unlike its acid-catalyzed counterpart, it is an irreversible process.[7][8] The hydroxide ion (⁻OH) from sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group. The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion) to form a carboxylate salt and methanol. This final acid-base step is thermodynamically highly favorable and drives the reaction to completion.[8]

Caption: The irreversible mechanism of base-catalyzed ester hydrolysis (saponification).

Experimental Protocol: Hydrolysis to Fluvastatin Sodium

This protocol synthesizes information from various established industrial and laboratory procedures.[6][9][10]

-

Dissolution: Dissolve the purified Fluvastatin Diol Methyl Ester (1.0 equivalent) in ethanol (approximately 10-20 volumes).

-

Hydrolysis: Prepare a solution of sodium hydroxide (0.98 equivalents) in water (0.8-1.0 volumes). Add the NaOH solution to the ester solution and stir the mixture at ambient temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress using HPLC until the starting material is consumed (typically 5-6 hours).

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Aqueous Work-up: Add water to the residue to form a clear aqueous solution. To remove any unhydrolyzed ester and non-polar impurities, extract the aqueous solution with a water-immiscible solvent such as t-butyl methyl ether (MTBE).[4][10] This step is crucial for achieving high purity.

-

Isolation: The final aqueous solution containing pure Fluvastatin Sodium can be concentrated and the product isolated by lyophilization (freeze-drying) to yield a solid amorphous or crystalline powder.[9]

Quantitative Data Summary

| Parameter | Value/Reagent | Molar Equivalents | Rationale |

| Starting Material | Fluvastatin Diol Methyl Ester | 1.0 | The precursor to be hydrolyzed. |

| Reagent | Sodium Hydroxide (NaOH) | 0.97 - 1.0 | A slight sub-stoichiometric amount can be used to minimize residual base in the final product. |

| Solvent System | Ethanol / Water | ~10-20 volumes | Provides solubility for both the organic ester and the inorganic base, facilitating the reaction. |

| Temperature | 20-25 °C (Ambient) | N/A | Sufficient for the reaction to proceed to completion without promoting side reactions. |

| Reaction Time | ~5-6 hours | N/A | Typical time required for complete hydrolysis, should be confirmed by HPLC monitoring. |

Process Validation and Analytical Control

Ensuring the identity, purity, and quality of the final Fluvastatin Sodium API is non-negotiable. A robust set of analytical methods must be employed throughout the synthesis.

| Analytical Technique | Application | Purpose |

| HPLC (High-Performance Liquid Chromatography) | Reaction monitoring, purity assessment, impurity quantification. | The primary tool for quantitatively tracking the disappearance of the methyl ester and the formation of fluvastatin. Crucial for detecting and quantifying process-related impurities, such as the anti-isomer.[11][12] |

| TLC (Thin-Layer Chromatography) | Rapid, qualitative reaction monitoring. | A fast, inexpensive method to quickly check for the presence or absence of the starting material during the reaction.[13][14] |

| ¹H-NMR & ¹³C-NMR Spectroscopy | Structural confirmation of intermediates and final product. | Confirms the chemical structure by analyzing the magnetic properties of atomic nuclei, ensuring the correct molecule has been synthesized.[13] |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Provides the exact mass of the synthesized molecule, confirming its elemental composition.[13] |

| Capillary Electrophoresis (CE) | Purity analysis and determination in formulations. | An alternative or complementary technique to HPLC for assessing purity and analyzing the final drug product.[15] |

The primary impurity of concern is the diastereomeric anti-isomer of fluvastatin. The stereoselective reduction step is designed to minimize its formation, and the subsequent purification and extraction steps in the hydrolysis work-up can further reduce its concentration in the final API.[4][12]

Conclusion

The synthetic route to Fluvastatin via its methyl ester precursor is a robust and well-characterized pathway. The strategic use of a diastereoselective reduction allows for the crucial establishment of the syn-diol stereochemistry. The final saponification step is an efficient and irreversible transformation that yields the desired sodium salt. By implementing rigorous process controls and comprehensive analytical validation, this method provides a reliable and effective means for the industrial production of high-purity Fluvastatin sodium, a vital medication in the treatment of cardiovascular disease.

References

- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. WO2007023503A1 - A process for the preparation of fluvastatin sodium - Google Patents [patents.google.com]

- 4. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin - Google Patents [patents.google.com]

- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. WO2005040113A1 - Processes for the preparation of a polymorph of fluvastatin sodium - Google Patents [patents.google.com]

- 10. EP1847529B1 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]

- 11. ijnrd.org [ijnrd.org]

- 12. veeprho.com [veeprho.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. researchgate.net [researchgate.net]

- 15. Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Comprehensive Guide to the Commercial Availability and Application of Fluvastatin Methyl Ester

This technical guide provides an in-depth overview of Fluvastatin methyl ester, a key derivative of the synthetic statin Fluvastatin, for research and development applications. We will explore its commercial availability, critical quality attributes, and practical experimental considerations. This document is intended for researchers, scientists, and drug development professionals who require a reliable source of information on procuring and utilizing this compound in a laboratory setting.

Introduction to Fluvastatin and its Methyl Ester Derivative

Fluvastatin is a well-established member of the statin class of drugs, which are prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases.[1] It was the first entirely synthetic HMG-CoA reductase inhibitor to be marketed. The primary mechanism of action for all statins, including Fluvastatin, is the competitive inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase.[1][2][3] This enzyme catalyzes the rate-limiting step in the hepatic synthesis of cholesterol.[1][2] By blocking this enzyme, Fluvastatin reduces the liver's ability to produce cholesterol, which in turn leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells and increased clearance of LDL-cholesterol (often termed "bad cholesterol") from the bloodstream.[1][4]

This compound (C₂₅H₂₈FNO₄) is a derivative of Fluvastatin where the carboxylic acid group has been esterified to a methyl group.[5][6] This modification is often utilized in research and synthesis contexts. In many laboratory applications, the methyl ester form can serve as an intermediate or a reference compound.[6] It is crucial for researchers to source high-purity this compound to ensure the accuracy and reproducibility of experimental results.

Commercial Sourcing and Specifications

This compound is available from several reputable chemical suppliers that cater to the research and pharmaceutical development communities. When procuring this compound, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) to confirm its identity, purity, and quality.[7]

Table 1: Commercial Availability and Key Specifications of this compound

| Supplier/Brand | Product Name/Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |

| TRC (Toronto Research Chemicals) | This compound | 93957-53-0 | C₂₅H₂₈FNO₄ | 425.49 | >90% |

| Clearsynth | This compound | 93957-53-0 | C₂₅H₂₈FNO₄ | 425.5 | Not Specified (CoA Provided)[7] |

| LGC Standards (Mikromol) | This compound | 93957-53-0 | C₂₅H₂₈FNO₄ | 425.20 | Not Specified (Pharmaceutical Reference Standard)[8][9] |

| SynZeal | This compound | 786710-21-2 | C₂₅H₂₈FNO₄ | 425.5 | Not Specified (Characterization Data Provided)[10] |